Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H14F2O3 and a molecular weight of 220.22 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to various cellular changes .
Biochemical Pathways
This pathway plays a crucial role in cell proliferation, migration, and survival, and its dysregulation is often associated with various forms of cancer .
Result of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer (nsclc) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate has been shown to influence cell function in several ways. It can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also induces cell cycle arrest and apoptosis in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for the anti-NSCLC activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate typically involves the reaction of ethyl acetate with 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A similar compound with a coumarin structure, known for its anti-cancer properties.
Methyl 2,2-difluoro-2-(fluorosulfonyl) acetate: Another fluorinated compound used in high-performance applications.
Uniqueness
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate is unique due to its specific structural features, including the presence of a cyclohexyl ring and two fluorine atoms.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c1-2-15-9(14)10(11,12)7-4-3-5-8(13)6-7/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQFBZSFRXWHQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC(=O)C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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